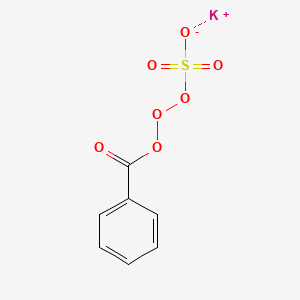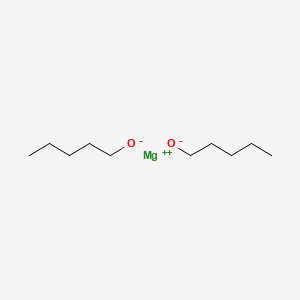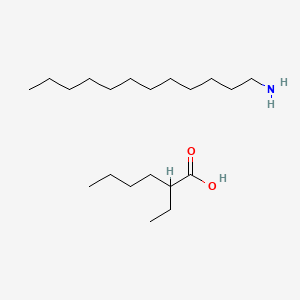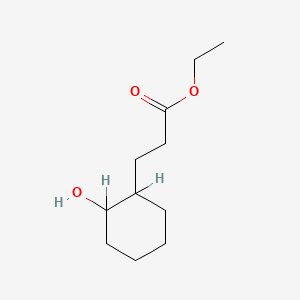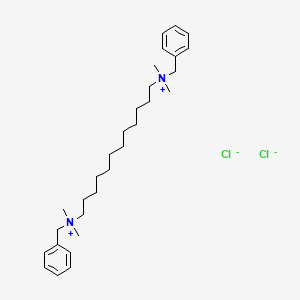
2-Naphthalenecarboxylic acid, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, phenylmethyl ester: is an organic compound with the molecular formula C18H14O2 . It is a derivative of naphthalene, where the carboxylic acid group is esterified with a phenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, phenylmethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like p-toluenesulfonic acid can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthalenecarboxylic acid, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form 2-Naphthalenecarboxylic acid and benzaldehyde.
Reduction: Reduction of the ester can yield 2-Naphthalenemethanol and benzyl alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 2-Naphthalenecarboxylic acid and benzaldehyde.
Reduction: 2-Naphthalenemethanol and benzyl alcohol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Naphthalenecarboxylic acid, phenylmethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.
Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The ester is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural similarity to other bioactive naphthalene derivatives makes it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 2-Naphthalenecarboxylic acid and benzyl alcohol, which can then interact with biological macromolecules. The naphthalene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
2-Naphthalenecarboxylic acid: The parent compound, which lacks the ester group.
1-Naphthalenecarboxylic acid, phenylmethyl ester: An isomer with the ester group at a different position on the naphthalene ring.
2-Naphthalenemethanol: A reduction product of the ester.
Uniqueness: 2-Naphthalenecarboxylic acid, phenylmethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance.
Propiedades
Número CAS |
53531-11-6 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
benzyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O2/c19-18(20-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 |
Clave InChI |
NNHOWTWENRJEMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


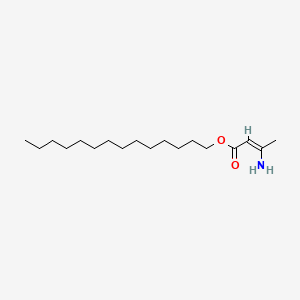
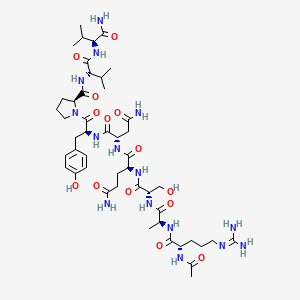


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)

